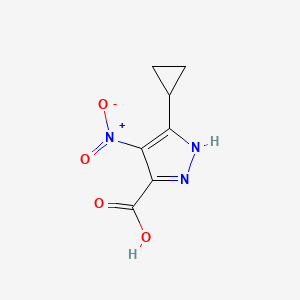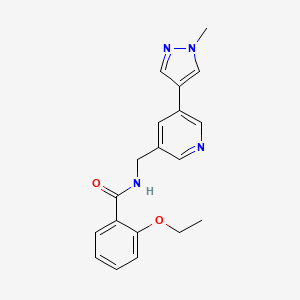![molecular formula C17H14ClN3O4 B2441773 4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one CAS No. 724740-49-2](/img/structure/B2441773.png)
4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for developing new drugs.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one is not fully understood. However, studies have suggested that the compound may exert its effects through various pathways such as the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to activate antioxidant enzymes such as catalase and superoxide dismutase. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one in lab experiments include its unique structure and properties that make it a promising candidate for developing new drugs. However, the limitations of using this compound in lab experiments include the complex synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one. One direction is to further investigate the mechanism of action of the compound to better understand its effects on various diseases. Another direction is to explore the potential of the compound in developing new drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesemethoden
The synthesis of 4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then treated with nitroethane in the presence of base to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to the corresponding amine using a suitable reducing agent. Finally, the amine is reacted with 2-hydroxyacetophenone to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for developing new drugs.
Eigenschaften
IUPAC Name |
4-[1-(4-chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-7-5-10(6-8-11)13(9-21(24)25)15-16(19-20-17(15)23)12-3-1-2-4-14(12)22/h1-8,13,22H,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABZWGGUAZNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)
![Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2441697.png)
![5-[(Methylamino)methyl]thiophene-3-carbonitrile](/img/structure/B2441698.png)





![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)

![4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2441713.png)